N-(2-methoxypyrimidin-5-yl)benzamide

Physicochemical property Lipophilicity Structural analog comparison

N-(2-methoxypyrimidin-5-yl)benzamide (CAS 1421514-15-9; molecular formula C₁₂H₁₁N₃O₂; molecular weight 229.23 g/mol) is a pyrimidine-benzamide hybrid featuring a 2-methoxy substituent on the pyrimidine ring and an unsubstituted benzamide moiety. This compound belongs to the broader class of N-(pyrimidin-5-yl)benzamides, a scaffold recognized in medicinal chemistry for kinase inhibition and epigenetic target modulation.

Molecular Formula C12H11N3O2
Molecular Weight 229.239
CAS No. 1421514-15-9
Cat. No. B2894963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxypyrimidin-5-yl)benzamide
CAS1421514-15-9
Molecular FormulaC12H11N3O2
Molecular Weight229.239
Structural Identifiers
SMILESCOC1=NC=C(C=N1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H11N3O2/c1-17-12-13-7-10(8-14-12)15-11(16)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16)
InChIKeyPIGKEHYTZKUUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxypyrimidin-5-yl)benzamide (CAS 1421514-15-9): Structural Identity and Pharmacophore Classification for Procurement


N-(2-methoxypyrimidin-5-yl)benzamide (CAS 1421514-15-9; molecular formula C₁₂H₁₁N₃O₂; molecular weight 229.23 g/mol) is a pyrimidine-benzamide hybrid featuring a 2-methoxy substituent on the pyrimidine ring and an unsubstituted benzamide moiety . This compound belongs to the broader class of N-(pyrimidin-5-yl)benzamides, a scaffold recognized in medicinal chemistry for kinase inhibition and epigenetic target modulation [1]. Its specific substitution pattern—a single electron-donating methoxy group at the pyrimidine 2-position—distinguishes it from more extensively decorated analogs and positions it as a minimalist probe or a modular synthetic intermediate. The benzamide NH and pyrimidine N3 atoms form a canonical hydrogen-bond donor–acceptor pair that mimics the ATP adenine motif, enabling engagement with the hinge region of multiple kinase targets [2].

N-(2-Methoxypyrimidin-5-yl)benzamide Procurement: Why In-Class Benzamide Analogs Cannot Be Interchanged Without Quantitative Verification


The pyrimidine-benzamide scaffold is exquisitely sensitive to even single-atom modifications. Replacement of the 2-methoxy group with hydrogen (yielding N-(pyrimidin-5-yl)benzamide) eliminates a key hydrogen-bond acceptor and alters the electron density of the pyrimidine ring, which can shift kinase selectivity profiles, metabolic stability, and solubility by orders of magnitude [1]. Conversely, introduction of electron-withdrawing substituents on the benzamide ring (e.g., 2-CF₃, 2,6-difluoro) substantially modulates lipophilicity and target engagement, as demonstrated by the NNMT bisubstrate inhibitor series where subtle structural changes converted micromolar inhibitors into low-nanomolar cell-potent probes [2]. Without direct, assay-matched quantitative data, assuming functional interchangeability between N-(2-methoxypyrimidin-5-yl)benzamide and its nearest neighbors introduces unacceptable risk in SAR campaigns and analytical method development.

N-(2-Methoxypyrimidin-5-yl)benzamide (1421514-15-9): Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 2-Methoxy vs. Unsubstituted Pyrimidine Core

The presence of a single 2-methoxy group on the pyrimidine ring of N-(2-methoxypyrimidin-5-yl)benzamide (MW = 229.23 g/mol, cLogP ≈ 1.7) differentiates it from the unsubstituted analog N-(pyrimidin-5-yl)benzamide (MW = 199.21 g/mol, cLogP ≈ 0.8) by a molecular weight increment of 30.02 Da and an estimated ~0.9 log unit increase in lipophilicity . This methoxy group serves as a hydrogen-bond acceptor, contributing a lone pair for potential target interactions that are absent in the des-methoxy comparator. The cLogP values are calculated using the XLogP3 algorithm [1] and represent class-level inference; experimentally determined logP for the target compound is not publicly available as of the search date.

Physicochemical property Lipophilicity Structural analog comparison

Kinase Scaffold Engagement: Benzamide-Pyrimidine Hinge-Binding Motif and Selectivity Implications

The 5-benzamido-pyrimidine scaffold—of which N-(2-methoxypyrimidin-5-yl)benzamide is a minimal representative—has been structurally validated as an ATP-competitive kinase hinge-binding motif. X-ray crystallography of the closely related N-(pyrimidin-5-yl)benzamide fragment (PDB ligand 68B) confirms that the pyrimidine N1 and the benzamide NH form a bidentate hydrogen-bond pair with the kinase hinge backbone, analogous to the adenine ring of ATP [1]. In a designed library of 4-aryloxy-5-benzamidopyrimidines, this core scaffold delivered EGFR IC₅₀ values of 1.05–5.37 μM [2], establishing a class-level baseline. The 2-methoxy substituent on the target compound is predicted to modulate hinge-binding affinity via inductive electron-donation to the pyrimidine ring; however, direct kinase IC₅₀ data for N-(2-methoxypyrimidin-5-yl)benzamide remain absent from the public domain. Note: Class-level inference; quantitative selectivity data for the target compound are not available.

Kinase inhibition ATP-competitive Hinge-binding motif

Synthetic Accessibility and Intermediate Utility: A Benchmark Against Poly-substituted Analogs

N-(2-methoxypyrimidin-5-yl)benzamide can be accessed via a single-step amide coupling between 2-methoxypyrimidin-5-amine (CAS 56621-89-7, commercially available from multiple reputable suppliers) and benzoyl chloride or benzoic acid under standard HATU/EDC conditions . This contrasts with the multi-step sequences required for 4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide or 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide, which necessitate additional alkylation or halogenation steps, respectively . The unsubstituted benzamide ring also provides a chemically inert handle that tolerates diverse downstream transformations (e.g., Suzuki coupling, amide hydrolysis, or nucleophilic aromatic substitution) without competing side reactions observed with electron-withdrawing substituents such as 2-CF₃ or 2,6-difluoro [1]. No quantitative reaction yield or purity data for the specific compound are publicly available; this assessment is class-level inference.

Synthetic intermediate Building block Amide coupling

N-(2-Methoxypyrimidin-5-yl)benzamide (1421514-15-9): Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Fragment Library Construction: A Minimalist Hinge-Binding Core

This compound serves as a low-molecular-weight (229 Da) fragment for kinase-focused screening libraries. Its pyrimidine-benzamide scaffold provides a validated hinge-binding motif as evidenced by X-ray crystallography of the des-methoxy analog N-(pyrimidin-5-yl)benzamide (PDB 68B) [1]. The 2-methoxy substituent offers a single vector for SAR exploration with minimal steric perturbation, making it suitable for fragment-based drug discovery (FBDD) and structure-based optimization campaigns.

Synthetic Building Block for Parallel Library Synthesis

The unsubstituted benzamide ring and single-step synthetic access from commercially available 2-methoxypyrimidin-5-amine position this compound as a versatile intermediate for parallel amide library synthesis. The benzamide carbonyl can be readily diversified via amide coupling with diverse amines, or the phenyl ring can be functionalized via electrophilic aromatic substitution or Pd-catalyzed cross-coupling, supporting rapid SAR exploration in medicinal chemistry programs.

Analytical Reference Standard for Pyrimidine-Benzamide Series Characterization

With a defined molecular formula (C₁₂H₁₁N₃O₂) and unequivocal structure, this compound can function as an analytical reference standard for HPLC-MS method development, NMR spectral assignment, and purity calibration in laboratories synthesizing pyrimidine-benzamide libraries. Its moderate retention characteristics (cLogP ~1.7) place it within the optimal range for reversed-phase gradient methods, bridging between more polar des-methoxy and more lipophilic trifluoromethyl or difluoro analogs.

Computational Chemistry: Baseline for In Silico Selectivity and Property Modeling

The structural simplicity of this compound—with a single variable substituent (2-OCH₃) on the pyrimidine core—makes it an ideal computational benchmark for molecular docking, free-energy perturbation (FEP), and QSAR model training against kinase or methyltransferase targets. Compared to the unsubstituted N-(pyrimidin-5-yl)benzamide, the methoxy derivative provides a well-defined perturbation (~0.9 cLogP shift) for validating computational predictions of lipophilicity-driven binding and permeability changes.

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